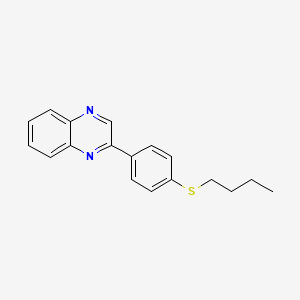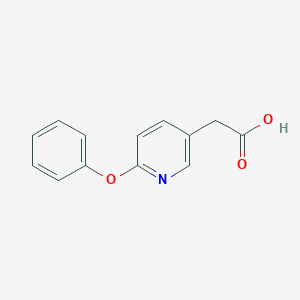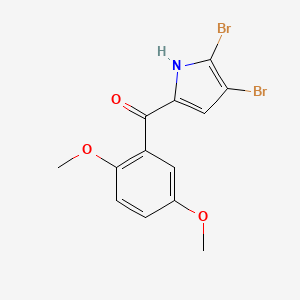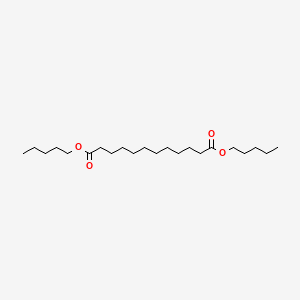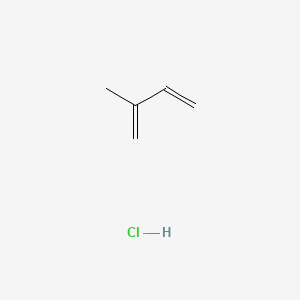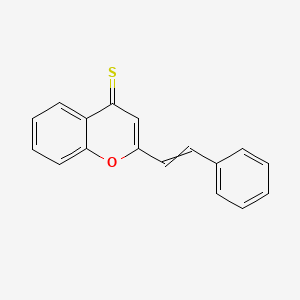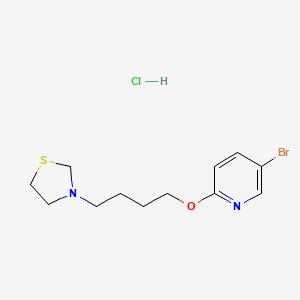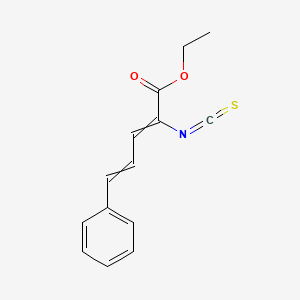
Ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an isothiocyanate group attached to a conjugated diene system, which includes a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate typically involves the reaction of ethyl 5-phenylpenta-2,4-dienoate with a suitable isothiocyanate reagent. One common method is the reaction of ethyl 5-phenylpenta-2,4-dienoate with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.
Cycloaddition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, secondary amines, and thiols in solvents such as ethanol or acetonitrile.
Cycloaddition Reactions: Dienophiles such as maleic anhydride or acrylonitrile in solvents like toluene or xylene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride in appropriate solvents.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Cyclohexene Derivatives: Formed from Diels-Alder reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Explored for its use in the synthesis of novel polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of thiourea or carbamate derivatives. These reactions can modulate biological pathways by interacting with proteins and enzymes, potentially inhibiting their function or altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-phenylpenta-2,4-dienoate: Lacks the isothiocyanate group but shares the conjugated diene system.
Ethyl 2-cyano-5-phenylpenta-2,4-dienoate: Contains a cyano group instead of an isothiocyanate group.
Ethyl 2-amino-5-phenylpenta-2,4-dienoate: Contains an amino group instead of an isothiocyanate group.
Uniqueness
Ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for the synthesis of thiourea derivatives and for exploring new pharmacological agents.
Propiedades
Número CAS |
51110-26-0 |
|---|---|
Fórmula molecular |
C14H13NO2S |
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C14H13NO2S/c1-2-17-14(16)13(15-11-18)10-6-9-12-7-4-3-5-8-12/h3-10H,2H2,1H3 |
Clave InChI |
HZEYOILHDSDJLS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC=CC1=CC=CC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
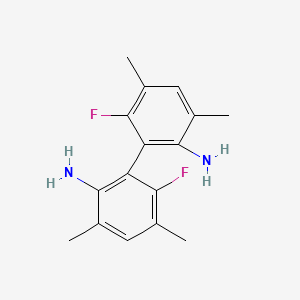
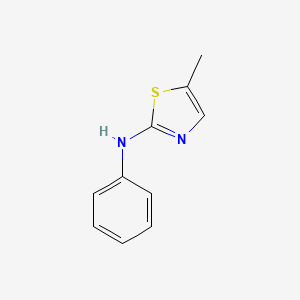
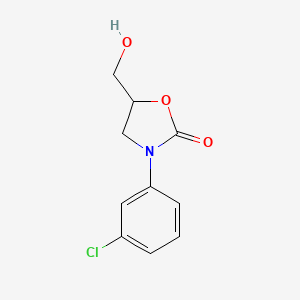
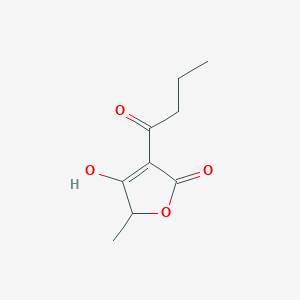
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
